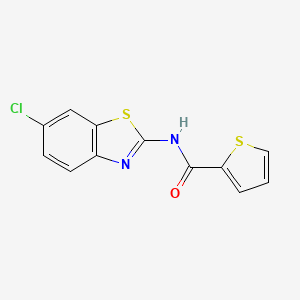

N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It is a derivative of benzothiazole .

Synthesis Analysis

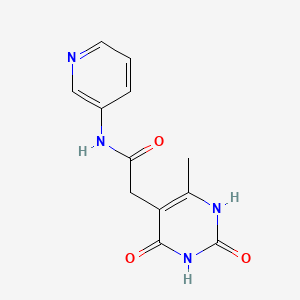

The synthesis of “N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” involves a multi-step reaction. The 6-chloro-1,3-benzothiazole-2-amine, a key intermediate, is synthesized by reacting 4-chloroaniline with potassium thiocyanate .Molecular Structure Analysis

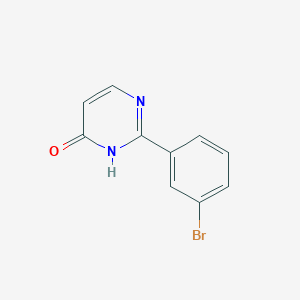

The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” includes a benzothiazole ring, which is a bicyclic compound consisting of the fusion of benzene and thiazole rings .Physical And Chemical Properties Analysis

“N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a solid compound . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

- The compound has been evaluated for its anti-inflammatory and analgesic effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a role in inflammation and pain. Some synthesized derivatives of benzothiazole, including MLS-0454414.0001, exhibit significant anti-inflammatory and analgesic activities .

- Traditional NSAIDs, while effective, can cause gastrointestinal (GI) irritation, bleeding, and ulceration due to their inhibition of COX-1. MLS-0454414.0001 and related compounds have been studied to assess their ulcerogenic potential and irritative effects on the GI mucosa. Compared to standard NSAIDs, these derivatives exhibit lower ulcerogenic action .

- Lipid peroxidation contributes to oxidative stress and tissue damage. MLS-0454414.0001 has been investigated for its ability to inhibit lipid peroxidation, potentially offering protective effects against oxidative damage .

- Novel derivatives of benzothiazole, including MLS-0454414.0001, have been synthesized and evaluated for their antimicrobial properties. While specific studies on this compound are limited, exploring its antibacterial and antifungal effects could be valuable .

- Benzothiazole-based compounds have gained attention as potential anti-tubercular agents. Although direct studies on MLS-0454414.0001 are scarce, its structural features warrant investigation in the context of tuberculosis treatment .

- Researchers have compared the inhibitory concentrations of MLS-0454414.0001 with standard reference drugs. These comparisons help establish its relative efficacy and potential therapeutic applications .

Anti-Inflammatory and Analgesic Properties

Ulcerogenic and Gastrointestinal Safety

Lipid Peroxidation Inhibition

Antimicrobial Activity

Anti-Tubercular Potential

Comparative Studies with Reference Drugs

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXOIJNJQUTORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2710683.png)

![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2710685.png)

![4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2710688.png)

![N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2710691.png)

![1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2710696.png)

![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)